
ethyl 3-(3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate is a compound that has not been directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as fluorophenyl groups and ethyl propanoate derivatives, which are often involved in the synthesis of biologically active molecules .
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates undergo regioselective condensation with urea to form ethyl 3-polyfluoroalkyl-3-oxo-2-(ureidomethylidene)propionates under mild conditions. Under more drastic conditions, these compounds can cyclize to form tetrahydropyrimidine derivatives . Another related compound, ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate, was synthesized using a one-pot nitro reductive cyclization method . These methods indicate that the synthesis of ethyl 3-(3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate could potentially involve similar condensation and cyclization reactions.
Molecular Structure Analysis
The molecular structure of related compounds has been studied using techniques such as single crystal X-ray studies, which revealed that ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate crystallizes in the monoclinic system with molecules linked by intermolecular hydrogen bonds . Computational methods like Hirshfeld surfaces and DFT optimization have been applied to analyze intermolecular interactions and optimize the theoretical structure . These techniques could be applied to ethyl 3-(3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate to gain insights into its molecular conformation and stability.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in the context of their biological activity. For example, the anticancer screening of ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate showed promising activity against melanoma cancer cell lines . This suggests that the ethyl 3-(3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate could also be subjected to biological assays to determine its reactivity and potential as a therapeutic agent.
Physical and Chemical Properties Analysis
The physical and chemical properties of a related acetylcholinesterase inhibitor were characterized using RP-HPLC, and its stability was assessed under various conditions . The molecule showed good stability in human plasma, and metabolite profiling was performed using liquid chromatography-mass spectrometry . These methods could be employed to determine the physical and chemical properties of ethyl 3-(3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate, including its stability, solubility, and metabolic profile.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthetic Methodologies : A new and efficient synthetic method was developed for the herbicide carfentrazone-ethyl, showcasing the use of common and inexpensive reagents to improve the synthesis process. This highlights the compound's role in enhancing synthetic routes for agricultural chemicals (Fan et al., 2015).
Structural Studies : Studies on similar compounds, such as Dabigatran etexilate tetrahydrate, reveal intricate molecular structures and intermolecular interactions, providing insights into the compound's potential pharmaceutical applications (Liu et al., 2012).
Polymorphism : Research on polymorphic forms of related compounds, like ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, highlights the challenges and nuances in characterizing compounds with similar spectra and diffraction patterns, which is critical for pharmaceutical development (Vogt et al., 2013).
Biological and Chemical Applications
Antitumor Activities : Compounds structurally related to the query compound have shown selective anti-tumor activities, indicating the potential of these compounds in therapeutic applications (Jing, 2011).
Pharmaceutical Intermediates : The synthesis and characterization of intermediates related to ethyl 3-(3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate provide a foundation for the development of novel pharmaceuticals, showcasing the compound's role in drug synthesis (Huansheng, 2013).
Novel Hybrid Scaffolds : Studies on novel indole-based hybrid scaffolds indicate the potential of these compounds in designing potent urease inhibitors, highlighting the compound's relevance in medicinal chemistry and drug design (Nazir et al., 2018).
Propiedades
IUPAC Name |
ethyl 3-[[1-(4-fluorophenyl)tetrazol-5-yl]methylcarbamoylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN6O3/c1-2-24-13(22)7-8-16-14(23)17-9-12-18-19-20-21(12)11-5-3-10(15)4-6-11/h3-6H,2,7-9H2,1H3,(H2,16,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJAUJPVKSVEZDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NCC1=NN=NN1C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)ureido)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2503151.png)


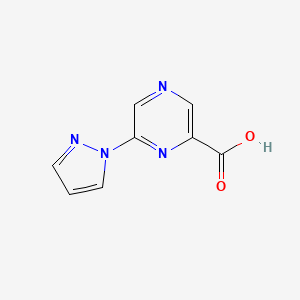
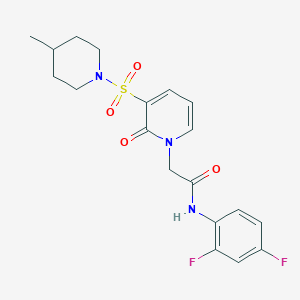
![2-Ethyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2503160.png)
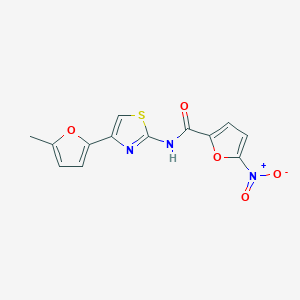
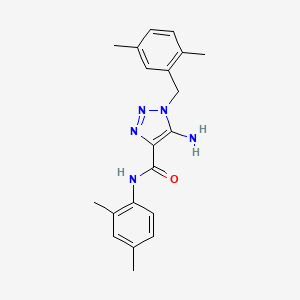
![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(oxan-4-yl)methanone](/img/structure/B2503164.png)
![4-[(2-Chlorobenzyl)thio]-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2503166.png)
![ethyl 2-(2-(2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)acetate](/img/structure/B2503168.png)
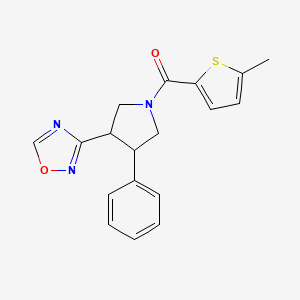
![(4-{6-Methylimidazo[1,2-a]pyridin-2-yl}phenyl)boronic acid](/img/structure/B2503170.png)
![N-(2,4-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2503171.png)